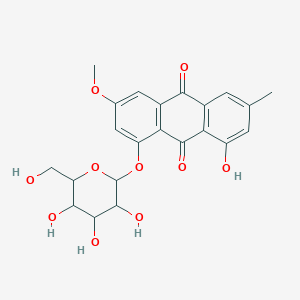
4/'-O-Methylstephavanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4’-O-Methylstephavanine is an alkaloid compound isolated from the roots of Stephania abyssinica, a plant belonging to the Menispermaceae family . This compound is part of a larger group of bisbenzylisoquinoline alkaloids, which are known for their diverse pharmacological activities . The genus Stephania has been traditionally used in various medicinal applications across Africa and Asia .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4’-O-Methylstephavanine typically involves the extraction of the compound from the roots of Stephania abyssinica using ethanol (EtOH) as a solvent . The extraction process is followed by purification steps, which may include chromatography techniques to isolate the desired alkaloid.
Industrial Production Methods
advancements in biotechnological methods, such as plant cell culture techniques, could potentially be explored for large-scale production .
化学反応の分析
Types of Reactions
4’-O-Methylstephavanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
4’-O-Methylstephavanine has several scientific research applications, including:
Chemistry: It is studied for its unique chemical structure and reactivity.
Industry: It may have applications in the development of pharmaceuticals and other bioactive compounds.
作用機序
The mechanism of action of 4’-O-Methylstephavanine involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of cellular signaling pathways, inhibition of specific enzymes, and interaction with cellular receptors . Further research is needed to fully elucidate the detailed mechanisms.
類似化合物との比較
4’-O-Methylstephavanine can be compared with other bisbenzylisoquinoline alkaloids, such as:
Stephavanine: Another alkaloid from Stephania abyssinica with similar pharmacological properties.
Tetrandrine: An alkaloid from Radix stephania tetrandra known for its antioxidant and anti-inflammatory activities.
Isotetrandrine: An alkaloid with similar chemical structure and biological activities.
The uniqueness of 4’-O-Methylstephavanine lies in its specific chemical modifications, such as the presence of a methoxy group, which may contribute to its distinct pharmacological profile .
特性
CAS番号 |
152013-83-7 |
|---|---|
分子式 |
C27H29NO9 |
分子量 |
511.5 g/mol |
IUPAC名 |
[(11R,15S,16S)-15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C27H29NO9/c1-31-17-5-4-14(8-18(17)32-2)24(30)36-22-11-25-6-7-28-26(25)12-21(37-27(26,33-3)23(22)29)15-9-19-20(10-16(15)25)35-13-34-19/h4-5,8-10,21-23,28-29H,6-7,11-13H2,1-3H3/t21-,22+,23+,25?,26?,27?/m1/s1 |
InChIキー |
FQTGWQFUPQBOJP-UHPCZMERSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)OC |
異性体SMILES |
COC1=C(C=C(C=C1)C(=O)O[C@H]2CC34CCNC35C[C@H](C6=CC7=C(C=C46)OCO7)OC5([C@H]2O)OC)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)OC |
同義語 |
4'-O-methyl-stephavanine 4'-O-methylstephavanine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B119900.png)
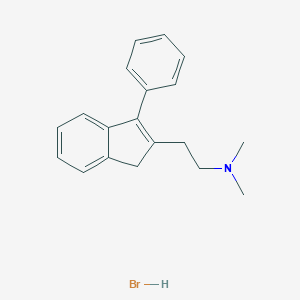
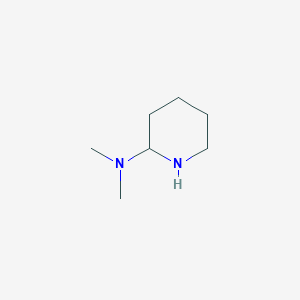
![Cyclopenta[cd]pyrene](/img/structure/B119913.png)
![2-(3-benzoylthioureido)-5,5-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B119917.png)
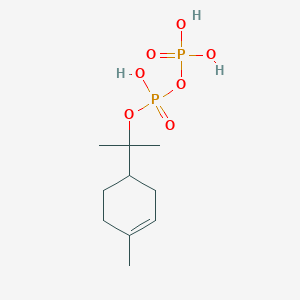
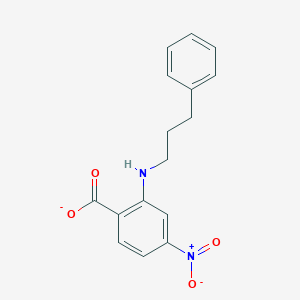
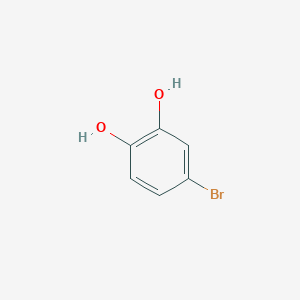

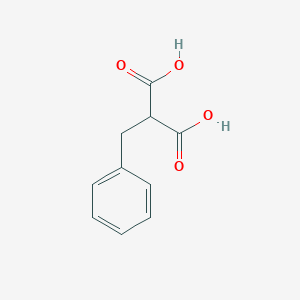
![1-[(3Ar,5S,6R,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethanone](/img/structure/B119937.png)
![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)

